molecular formula C14H17NO4 B8192078 (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

Cat. No.: B8192078
M. Wt: 263.29 g/mol
InChI Key: LQRFFFUWTFNYFD-JQWIXIFHSA-N
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Description

(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring, a carboxylic acid group, and a benzyl carbamate (Cbz) protecting group. Its stereochemistry is defined by the (2S,3S) configuration, which is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions.

    Cbz Protection: The benzyl carbamate group is introduced to protect the amine functionality during subsequent reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods focus on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the Cbz group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-methyl-pyrrolidine-2-carboxylic acid: Lacks the Cbz protecting group, which affects its reactivity and applications.

    (2R,3R)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid: The enantiomer with different stereochemistry, leading to different biological activity and interactions.

    (2S,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid: Contains a different protecting group (Boc) instead of Cbz, influencing its chemical properties and uses.

Uniqueness

The uniqueness of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the presence of the Cbz protecting group. These features make it a valuable compound for targeted synthesis and research applications, offering distinct advantages in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

(2S,3S)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-10-7-8-15(12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRFFFUWTFNYFD-JQWIXIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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